4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline
Description
4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline is a substituted aniline derivative characterized by a bromine atom at the para position (C4), a methoxy group at the meta position (C3), and a 1-methoxypropan-2-yl group attached to the nitrogen atom. Its structure combines electron-withdrawing (Br) and electron-donating (methoxy) groups, influencing its reactivity and physicochemical properties.
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C11H16BrNO2/c1-8(7-14-2)13-9-4-5-10(12)11(6-9)15-3/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
JSASNRQMPULTFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC(=C(C=C1)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by Clemmensen reduction to introduce the propyl group . The bromine and methoxy groups are introduced through electrophilic aromatic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation . This method is favored for its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.
Reduction: Formation of 3-methoxy-N-(1-methoxypropan-2-yl)aniline.
Substitution: Formation of 4-substituted-3-methoxy-N-(1-methoxypropan-2-yl)aniline derivatives.
Scientific Research Applications
4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules . The methoxy groups can participate in hydrogen bonding and van der Waals interactions , influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Brominated Anilines
- Positional Isomerism : The bromine position (C3 vs. C4) significantly impacts electronic effects. For example, 3-bromo derivatives () exhibit distinct resonance stabilization compared to the target compound’s para-bromo substitution, altering electrophilic substitution reactivity .
- N-Substituent Effects: The 1-methoxypropan-2-yl group enhances solubility in polar aprotic solvents (e.g., DMF, methanol) compared to bulkier aryl groups like bis(4-methoxyphenyl) () .
Physicochemical and Reactivity Comparisons
Basicity and Electronic Effects
- The target compound’s basicity (pKa ~4–5) is lower than aliphatic amines due to resonance delocalization of the nitrogen lone pair into the aromatic ring (). This is comparable to 4-bromo-N,N-bis(4-methoxyphenyl)aniline (), where electron-donating methoxy groups slightly increase basicity relative to non-substituted analogs .
- Bromine’s electron-withdrawing effect at C4 deactivates the ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the methoxy group.
Crystallographic and Stability Data
- Compounds like (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline () exhibit orthorhombic crystal systems (Pbca space group) with distinct unit cell parameters (a = 13.625 Å, b = 7.495 Å, c = 17.029 Å). The target compound’s crystal packing may differ due to its less rigid N-substituent .
- Intermolecular hydrogen bonding involving the methoxypropan-2-yl group could enhance thermal stability, as seen in 4-bromo-N-(3,4,5-trimethoxybenzaldehyde)aniline () .
Biological Activity
Chemical Structure and Properties
The molecular formula of 4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline is . The presence of various functional groups—such as the bromine atom at the para position and methoxy groups—imparts distinct chemical properties that can influence its biological interactions.
| Property | Description |
|---|---|
| Molecular Weight | 303.17 g/mol |
| Solubility | Soluble in organic solvents (e.g., ethanol) |
| Chemical Stability | Stable under standard laboratory conditions |
Biological Activities
While specific studies on the biological activity of 4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline are sparse, compounds with similar structures have been reported to exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with bromine substitutions often show enhanced antimicrobial properties. For instance, related anilines have demonstrated efficacy against a range of bacterial strains.
- Antitumor Activity : Some derivatives of aniline have been investigated for their potential as anticancer agents. The unique substitution pattern in 4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline may provide similar therapeutic potential.
Table 1: Biological Activities of Related Compounds
| Compound | Biological Activity | Reference |
|---|---|---|
| 4-Bromo-N-(1-methoxypropan-2-yl)-2-nitroaniline | Antimicrobial, Antitumor | |
| 4-Bromo-N-(1-methoxypropan-2-yl)-2-methyl-aniline | Antifungal, Antiviral | |
| 4-Bromo-N-(2-cyano-1-methoxypropan-2-yl)-aniline | Potential anti-inflammatory |
The exact mechanism of action for 4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : Similar compounds often act as inhibitors for various enzymes involved in metabolic pathways.
- Receptor Interaction : The presence of methoxy groups can enhance binding affinity to specific receptors, potentially modulating signaling pathways.
Study on Antimicrobial Activity
A study investigating the antimicrobial properties of brominated anilines found that compounds with a similar structure to 4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent position and electronic effects on antimicrobial efficacy.
Study on Antitumor Potential
Research into structurally related compounds indicated that certain anilines could inhibit cancer cell proliferation by inducing apoptosis. This suggests that further investigation into the apoptotic pathways affected by 4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline could reveal its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
